molecular formula C15H13NO B11885681 4-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde CAS No. 893738-94-8

4-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde

Cat. No.: B11885681
CAS No.: 893738-94-8
M. Wt: 223.27 g/mol
InChI Key: GBQKLAXGXUUCBW-UHFFFAOYSA-N
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Description

4-(Indolin-5-yl)benzaldehyde is an organic compound that features an indoline moiety attached to a benzaldehyde group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzaldehyde is a simple aromatic aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzaldehyde typically involves the condensation of indoline derivatives with benzaldehyde under specific conditions. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by a series of steps to introduce the aldehyde group . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(Indolin-5-yl)benzaldehyde may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Indolin-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 4-(Indolin-5-yl)benzoic acid.

    Reduction: 4-(Indolin-5-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Indolin-5-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indoline moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Indole-3-carboxaldehyde: Similar structure but with an indole moiety instead of indoline.

    4-(Indol-3-yl)benzaldehyde: Similar structure but with an indole moiety at a different position.

    Benzaldehyde derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness: 4-(Indolin-5-yl)benzaldehyde is unique due to the presence of both the indoline and benzaldehyde moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in synthesis and research .

Properties

CAS No.

893738-94-8

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)benzaldehyde

InChI

InChI=1S/C15H13NO/c17-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-16-15/h1-6,9-10,16H,7-8H2

InChI Key

GBQKLAXGXUUCBW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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